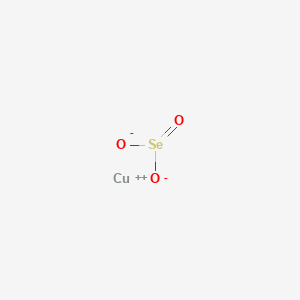

Copper(2+) selenite

Description

Structure

2D Structure

Properties

CAS No. |

10214-40-1 |

|---|---|

Molecular Formula |

CuH2O3Se |

Molecular Weight |

192.53 g/mol |

IUPAC Name |

copper;selenous acid |

InChI |

InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3) |

InChI Key |

WODNKMACFGPSCV-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)[O-].[Cu+2] |

Canonical SMILES |

O[Se](=O)O.[Cu] |

Other CAS No. |

10214-40-1 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Processes

Chemical Vapor Transport (CVT) Synthesis Techniques

Chemical Vapor Transport (CVT) is a method used for the growth of single crystals by transporting a condensed phase via a reversible gas-phase reaction facilitated by a transport agent under a temperature gradient. While CVT is frequently employed for the growth of single crystals of related copper oxy-selenites like Cu2OSeO3, its direct application for growing anhydrous CuSeO3 single crystals is less commonly reported in detail in the provided sources.

CVT typically involves placing precursors and a transport agent in a sealed ampoule within a furnace with a temperature gradient. The precursor reacts with the transport agent at a higher temperature (source zone) to form volatile species, which then diffuse to a lower temperature region (deposition zone) where the reaction reverses, leading to crystal growth. Conversely, for exothermic reactions, transport can occur from the cold to the hot zone. mpg.de

Optimization of Growth Parameters for Single Crystal Formation

Optimization of growth parameters in CVT, such as temperature profile, temperature gradient, and reaction time, is critical for obtaining high-quality single crystals. For the growth of Cu2OSeO3 single crystals by seeded CVT, a source temperature of 640°C and a deposition temperature of 530°C were used, with the temperature gradient maintained for 6 weeks. arxiv.org This method has been shown to consistently produce single crystals in the range of 120 to 180 mg. researchgate.net Seeded growth, using seed crystals larger than approximately 20 mg, was found to prevent unwanted nucleation and significantly improve crystal growth, yielding larger crystals compared to unseeded growths. arxiv.org

Role of Transport Agents in Directed Crystal Growth

Transport agents play a crucial role in CVT by forming volatile species with the source material, enabling mass transport through the gas phase. For the CVT growth of Cu2OSeO3 single crystals, ammonium (B1175870) chloride (NH4Cl) is commonly used as a transport agent. arxiv.orgresearchgate.netuc.ptresearchgate.net NH4Cl sublimes at around 340°C, yielding NH3(g) and HCl(g). researchgate.net At elevated temperatures, SeO2 can self-transport due to its high vapor pressure, while CuO reacts with HCl(g) to form volatile copper-containing species that transport. arxiv.orgresearchgate.net Careful tuning of the reaction temperature can favor the formation of the desired phase over related species that differ in the ratio of CuO:SeO2, such as CuSeO3 and Cu4O(SeO3)3. arxiv.org

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a method that involves carrying out chemical reactions in aqueous solutions under high temperature and pressure in a sealed vessel (autoclave). This technique is particularly useful for synthesizing compounds that are unstable at high temperatures in the absence of water or have low solubility in water below 100°C. muni.cz

Hydrothermal methods have been successfully employed for the synthesis of copper selenite (B80905) dihydrate, CuSeO3·2H2O. A new hydrothermal route synthesized prism-shaped CuSeO3·2H2O single crystals by reacting CuCl2·2H2O and Se powder in aqueous ammonia (B1221849) at 180°C for 3 days. oup.comoup.com This method yielded larger crystals in a shorter time compared to previous techniques. oup.comoup.com Another mild hydrothermal synthesis route for Cu(SeO3)·2H2O involved using an autoclave under autogeneous pressure. nih.gov CuSeO3·2H2O has also been observed to form alongside other selenite compounds during hydrothermal synthesis. mdpi.com

Solid-State Reaction Pathways

Solid-state reaction methods typically involve heating solid precursors to high temperatures to induce a reaction and form the desired product. This method is often used to produce polycrystalline materials.

Polycrystalline Cu2OSeO3 has been synthesized by direct solid-state reaction of CuO and SeO2 in a 2:1 molar ratio at 600°C. The precursors were thoroughly ground and sealed in an evacuated fused silica (B1680970) ampoule, heated to 600°C for 12 hours, and then quenched in water. The resulting product was ground and reheated multiple times to ensure uniformity. arxiv.org

Anhydrous CuSeO3 can also be formed as a product of the thermal decomposition of copper selenite dihydrate, CuSeO3·2H2O. CuSeO3·2H2O loses its water content above 130°C, becoming amorphous, and this amorphous phase can transform into crystalline CuSeO3. nih.govresearchgate.net Further heating of CuSeO3 above 470°C leads to its decomposition into SeO2(g) and CuO(s). nih.govd-nb.info Below 427°C, CuSeO3 decomposes to CuO and SeO2(g), while at higher temperatures, CuO·CuSeO3 can form as an intermediate product before final decomposition. d-nb.info

High-Temperature Synthesis Protocols

High-temperature protocols for solid-state synthesis involve specific heating profiles and temperatures. As mentioned, the solid-state synthesis of polycrystalline Cu2OSeO3 from CuO and SeO2 is carried out at 600°C. arxiv.orguc.pt The thermal decomposition of CuSeO3·2H2O occurs in stages at elevated temperatures, with the formation of an amorphous phase above 130°C and transformation to crystalline phases or decomposition products at higher temperatures (e.g., decomposition of CuSeO3 above 470°C). nih.govresearchgate.netd-nb.info The specific temperature and duration of heating influence the final product in solid-state reactions.

Electrochemical Synthesis Approaches for Related Copper and Selenium Phases

Electrochemical methods offer versatile routes for the synthesis of copper and selenium-containing compounds, including copper selenides and potentially copper selenites under specific conditions. These techniques often allow for control over morphology, particle size, and phase composition by adjusting parameters such as potential, current density, and electrolyte composition.

Anodic Reduction Processes for Ultrafine Powder Formation

A notable phenomenon in electrochemical synthesis involves the reduction of certain species at the anode, contrary to typical electrochemical behavior. Research has demonstrated the reduction of selenate (B1209512) (SeO4²⁻) and copper(II) (Cu²⁺) ions on a copper anode, leading to the formation of ultrafine selenium and copper powders. uctm.edu This process is described as a new phenomenon where reduction occurs at the anode surface. uctm.edu Specifically, the reduction of selenate ions takes place practically on the anode surface, resulting in the formation of ultradispersed selenium powder in the near-anode space. uctm.edu These selenium particles have been observed to have a round shape with a size not exceeding 1 μm. uctm.edu Similarly, ultrafine copper powders with spherical particles up to 1.5 μm in size are formed on the copper anode surface through the reduction of copper(II) ions. uctm.edu The current output of this process is influenced by factors such as the concentration of hydrochloric acid and copper(II) ions, as well as temperature, generally increasing with their increase. uctm.edu Conversely, an increase in current density at the copper anode tends to decrease the current output. uctm.edu

Solution-Based Deposition Techniques (e.g., Successive Ionic Layer Adsorption and Reaction) for Thin Film Formation

Solution-based deposition techniques are widely used for the fabrication of thin films of various materials, including copper selenides, and can be adapted for the deposition of copper selenites. The Successive Ionic Layer Adsorption and Reaction (SILAR) method is one such technique that allows for controlled deposition of thin films through sequential immersion of a substrate in cationic and anionic precursor solutions. mdpi.comajbsr.net

Copper selenide (B1212193) thin films, for instance, have been successfully synthesized using the SILAR method on substrates like polyamide. mdpi.com This method involves using a cationic solution containing copper ions and an anionic solution containing selenosulfate ions. mdpi.com The temperature of the precursor solutions has been shown to influence the characteristics of the resulting films, affecting properties such as crystallinity, grain size, dislocation density, and strain. mdpi.com Increasing the solution temperature from 40 °C to 80 °C has been observed to increase grain size and decrease dislocation density and strain in copper selenide films. mdpi.com

Another study on indium-incorporated copper selenide thin films utilized the SILAR method with aqueous solutions of H₂SeₙS₂O₆-type acids as the selenium precursor and treatment with copper(II/I) ions. mdpi.com This highlights the flexibility in precursor selection for solution-based deposition of copper-selenium compounds.

Precursor Chemistry in Controlled Deposition

The choice and chemistry of precursor materials are paramount in controlling the composition, structure, and properties of films deposited by solution-based techniques like SILAR. In the SILAR deposition of copper selenide films, copper sulfate (B86663) (CuSO₄) has been used as the cationic precursor, providing the necessary copper(II) ions. mdpi.com For the anionic precursor, sodium selenosulfate (Na₂SeSO₃) is commonly employed. mdpi.com Sodium selenosulfate is typically prepared by dissolving selenium powder and anhydrous sodium sulfite (B76179) in distilled water, often with heating and stirring to facilitate the reaction. mdpi.com The resulting clear solution, obtained after settling and filtration of any undissolved selenium, serves as the source of selenosulfate ions for the deposition process. mdpi.com

In other solution-phase synthesis approaches for copper selenides, different precursor chemistries have been explored. For example, the reaction of Cu(oleate)₂ with diorganyl diselenide precursors in organic solvents like oleylamine (B85491) and 1-octadecene (B91540) has been investigated. nih.gov The strength of the carbon-selenium (C-Se) bond in the diorganyl diselenide precursor has been identified as a factor influencing the resulting copper selenide phase. nih.gov While these examples pertain to copper selenides, they illustrate the general principle that careful selection and control of precursor chemistry are essential for achieving desired outcomes in solution-based deposition methods.

Below is a table summarizing the effect of precursor solution temperature on the properties of copper selenide films deposited by SILAR, based on research findings:

| Precursor Solution Temperature (°C) | Grain Size (nm) | Dislocation Density | Strain |

| 40 | 6.61 | Decreases with increasing temperature mdpi.com | Decreases with increasing temperature mdpi.com |

| 60 | 14.33 | Decreases with increasing temperature mdpi.com | Decreases with increasing temperature mdpi.com |

| 80 | 15.81 | Decreases with increasing temperature mdpi.com | Decreases with increasing temperature mdpi.com |

Note: Specific values for dislocation density and strain were not provided in the source, but the trend was indicated. mdpi.com

Mechanistic Studies of Copper(II) Selenite Formation Pathways

Understanding the mechanisms by which copper(II) selenite forms is crucial for controlling its synthesis and predicting its behavior in different environments. Studies investigating the interactions of selenium oxyanions with copper compounds have shed light on these formation pathways.

Precipitation from Selenate Reduction via Copper(I) Oxide Interactions

One specific pathway for the formation of copper(II) selenite involves the interaction of selenate species with copper(I) oxide (Cu₂O), also known as cuprite (B1143424). Research on the immobilization of selenate from aqueous solutions on cuprite particles has revealed distinct mechanisms depending on the pH of the medium. nih.gov In acidic conditions, where the acid-catalyzed dissolution of cuprite into copper(I) (Cu⁺) species occurs, the immobilization of selenate is facilitated by a redox reaction. nih.gov Transient Cu(I) species react with selenate, leading to the precipitation of copper(II) selenite (CuSeO₃). nih.gov This indicates that the presence of both copper(I) oxide and an acidic environment is conducive to the reduction of selenate and subsequent formation of copper(II) selenite. In contrast, in the absence of added protons, copper(I) oxide is chemically stable, and selenate immobilization primarily occurs through adsorption as an outer-sphere surface complex, with a significantly lower uptake level compared to selenite species under similar conditions. nih.gov

Similarly, investigations into the interaction of selenite (SeO₃²⁻ or HSeO₃⁻) species with copper(I) oxide have shown that in the presence of protons, copper selenite (specifically chalcomenite, CuSeO₃·2H₂O) is formed. acs.org This process is driven by the acid-catalyzed dissolution of cuprite into Cu(I) species, followed by their rapid disproportionation into Cu(0) and Cu(II), with the latter reacting with selenite to yield the precipitate. acs.org While this mechanism describes selenite interaction, it underscores the role of copper(I) oxide dissolution and subsequent copper(II) formation in the precipitation of copper selenites under acidic conditions.

Structural Elucidation and Crystalline Architecture

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a fundamental technique used to determine the precise arrangement of atoms within the crystalline lattice of copper selenite (B80905) compounds. This method allows for the resolution of key structural features, including unit cell dimensions, space group symmetry, atomic positions, and interatomic distances.

Determination of Unit Cell Parameters and Space Group Symmetries

Studies on various copper selenite compounds have identified different crystal systems and space groups. For instance, the compound Cu5(SeO3)4Cl2 crystallizes in the monoclinic space group P2(1)/c with specific unit cell parameters epfl.chnih.gov. Another copper selenite chloride, Cu2(SeO3)F2, is reported to crystallize in the orthorhombic space group Pnma researchgate.net. Copper selenite (Cu2SeO4) has been synthesized and found to crystallize in the cubic chiral space group P213 iraj.iniraj.inworldresearchlibrary.org.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Cu5(SeO3)4Cl2 | Monoclinic | P2(1)/c | 10.9104(8) | 8.3134(6) | 7.5490(6) | 90.715(6) | 2 |

| Cu2(SeO3)F2 | Orthorhombic | Pnma | 7.066(4) | 9.590(4) | 5.563(3) | - | - |

| Cu2SeO4 | Cubic | P213 | 8.924 | 8.924 | 8.924 | - | 8 |

| Co2SeO3(OH)2 | Monoclinic | P21/n | 7.716 | 5.823 | 9.556 | 97.38 | 4 |

| SrCu2(SeO3)2Cl2 | Monoclinic | P2₁/c | 12.759(3) | 9.0450(18) | 6.9770(14) | 91.03(3) | - |

Resolution of Atomic Coordinates and Interatomic Bond Distances

Single-crystal X-ray diffraction allows for the determination of the fractional atomic coordinates within the unit cell, providing the precise location of each atom. This information is then used to calculate interatomic bond distances and angles, which are fundamental to understanding the chemical bonding and coordination environments within the crystal structure.

For Cu5(SeO3)4Cl2, bond valence sum calculations confirm the oxidation states of Cu(II) and Se(IV). epfl.chnih.gov In Cu2SeO4, bond valence calculations also indicate Cu and Se atoms are in oxidation states of +2 and +4, respectively. iraj.in

Specific bond distances vary depending on the particular copper selenite compound and the coordination environment of the atoms. For example, in Sr₂CuSe₂(O₃Cl)₂, Cu-O bond lengths are reported as 2.01 Å and 2.02 Å, while Cu-Cl bond lengths are 2.77 Å. Se-O bond lengths in this compound are 1.69 Å and 1.76 Å. materialsproject.org In Cu2SeO4, Cu···Cu separations are in the range of 3.0460(9) to 3.2270(9) Å, and Se···Se distances are in the range 3.8261(7) to 4.0060(6) Å. iraj.inworldresearchlibrary.org

Polyhedral Coordination Environments

The crystal structures of copper selenite compounds are characterized by various coordination polyhedra around the copper and selenium atoms.

Copper Coordination Polyhedra: [CuO5], [CuO6], and [CuO3Cl2]

Copper(II) cations exhibit flexible coordination geometries in selenite structures, commonly forming polyhedra such as [CuO5], [CuO6], and [CuO3Cl2]. epfl.chnih.govmdpi.com In Cu5(SeO3)4Cl2, three crystallographically distinct copper atoms are observed, each with a different coordination environment: [CuO5], [CuO6], and [CuO3Cl2]. epfl.chnih.gov These polyhedra connect through corner and edge sharing. epfl.chnih.gov

In other copper selenite compounds, different copper coordination polyhedra have been reported. For instance, in Cu2SeO4, the structure is built up of {CuO5} square pyramids and {CuO5} trigonal bipyramids. iraj.inworldresearchlibrary.org Some copper selenite compounds also feature copper atoms coordinated by both oxygen and halogen atoms, such as the distorted octahedral [2O+(2O+2X)] coordination (where X is a halogen) observed in a synthetic analogue of sarrabusite, Pb5Cu(SeO3)4Cl4. spbu.ru In burnsite, KCdCu7O2(SeO3)2Cl9, Cu(II) can exhibit distorted octahedral coordination with three O and three Cl anions, or a trigonal bipyramidal arrangement with two O and three Cl in a mixed-ligand [Cu2+O2Cl3] polyhedron. geoscienceworld.org

Selenite Coordination: [SeO3E] with Lone Pair Contributions

The selenium(IV) cation in selenite compounds typically forms asymmetric [SeO3E] coordination polyhedra, where E represents the stereochemically active 4s² lone electron pair on Se(IV). epfl.chnih.goviraj.inmdpi-res.com This lone pair influences the coordination geometry around selenium, resulting in a pyramidal arrangement of the three oxygen atoms with the lone pair occupying the apex of a distorted tetrahedron or a position in a trigonal bipyramid. researchgate.netcambridge.org

In Cu5(SeO3)4Cl2, the two crystallographically different selenium atoms both exhibit [SeO3E] coordination. epfl.chnih.gov The presence of the lone pair on the selenium atom can act as a structure-directing agent, leading to the formation of structures with cavities or channels. mdpi-res.com The lone-pair electrons of the Se(IV) atoms are often oriented toward the cavities within the crystal structure. iraj.inworldresearchlibrary.org

Description of Extended Structural Frameworks

The coordination polyhedra of copper and selenite units interconnect to form extended structural frameworks in copper selenite compounds. These frameworks can exhibit varying dimensionalities and complexities depending on the specific compound's composition and the linking modes of the polyhedra.

In Cu5(SeO3)4Cl2, the copper polyhedra ([CuO5], [CuO6], and [CuO3Cl2]) are linked by corner and edge sharing to form a framework that can be described as metal-oxygen slabs connected by Cl atoms via edge-sharing [CuO3Cl2] polyhedra. epfl.chnih.govmdpi.com This framework contains wide holes where selenium atoms are located. mdpi.com

In Cu2SeO4, the {CuO5} square pyramids, {CuO5} trigonal bipyramids, and {SeO3} trigonal pyramids share edges to build up a three-dimensional network. iraj.inworldresearchlibrary.org Each selenite anion in Cu2SeO4 is hexadentate and bridges with six copper(II) atoms in different orientations, contributing to the formation of a complicated three-dimensional network. iraj.in

The presence of the stereochemically active lone pair on the Se(IV) cation plays a significant role in shaping these extended structures, often leading to more open frameworks compared to compounds without such lone pairs. mdpi.commdpi-res.com

Connectivity of Metal-Oxygen Slabs

While direct information on "metal-oxygen slabs" specifically in CuSeO3 is not detailed in the provided snippets, related copper selenite compounds offer insights into how copper and oxygen atoms connect. In the copper selenite chloride Cu5(SeO3)4Cl2, copper atoms are found in different coordination polyhedra, including [CuO5], [CuO6], and [CuO3Cl2]. These polyhedra connect via corner and edge sharing to form a framework that can be described as metal-oxygen slabs linked by chloride atoms through edge-sharing [CuO3Cl2] polyhedra. nih.govepfl.ch Selenite groups in this compound are isolated and bond only to the copper coordination polyhedra. nih.govepfl.ch This suggests that in copper selenite systems, copper-oxygen networks, potentially forming slab-like structures, are a key feature, with selenite groups connecting these units.

Polymorphism and Structural Diversity within Copper Selenite Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is observed in various metal selenite systems and related copper compounds. While specific polymorphic forms of CuSeO3 (Copper(2+) selenite) are not explicitly detailed, the concept of structural diversity is evident in related copper selenites and selenite halides. For instance, Cu5O2(SeO3)2Cl2 exists in at least two polymorphic modifications, α-Cu5O2(SeO3)2Cl2 (georgbokiite) and parageorgbokiite mdpi.com. These polymorphs differ in the way their basic structural modules, {O2Cu52}2+ units, are combined mdpi.com. This highlights that even within closely related copper-selenium-oxygen-halogen systems, different arrangements of structural units can lead to distinct crystalline phases.

Comparative Analysis of Triclinic and Cubic Phases

A comparative analysis of triclinic and cubic phases is mentioned in the context of polymorphism in general crystal systems science.govfiveable.me. For copper selenite systems, Cu2OSeO3 (copper oxide selenite) is reported to have a cubic, distorted pyrochlore (B1171951) structure wikipedia.org. Cu2SeO4 (copper selenite), on the other hand, crystallizes in the cubic chiral space group P213 iraj.iniraj.in. The structure of Cu2SeO4 is described as a three-dimensional network built from the sharing of edges of {CuO5} square pyramids, {CuO5} trigonal bipyramids, and {SeO3} trigonal pyramids iraj.in. The lone pairs of electrons on Se(IV) are accommodated in void regions within this structure iraj.in. While a direct comparison of triclinic and cubic copper selenite phases (specifically CuSeO3) is not available in the provided text, the existence of cubic phases in related copper selenites (Cu2OSeO3, Cu2SeO4) and the mention of triclinic structures in the broader context of crystal systems science.govfiveable.me suggest that different crystal systems are possible within copper-selenium-oxygen chemistry, potentially including triclinic forms for certain copper selenite compositions or under specific synthesis conditions. The relative stability of different structure types can be influenced by factors such as the size of the transition metal and the oxoanion group science.gov.

Comparative Crystal Chemistry with Related Transition Metal Selenites and Selenite Halides

The crystal chemistry of copper selenites can be compared with that of other transition metal selenites and selenite halides, revealing both isostructural relationships and unique features. Transition metal selenite halides, in general, are a fascinating family of compounds due to their diverse structural and magnetic properties mdpi.commdpi-res.com.

Defect Chemistry and Non-Stoichiometry in Copper Selenites

Defect chemistry and non-stoichiometry, where the elemental composition deviates from the ideal stoichiometric ratio, are significant aspects of the solid-state behavior of copper-selenium compounds, including selenides and potentially selenites. Non-stoichiometric defects can arise from missing atoms (vacancies), extra atoms in interstitial positions, or the presence of foreign materials aakash.ac.in.

Impact of Copper Deficiency on Solid-State Structure

The impact of copper deficiency on solid-state structure is well-documented in copper selenides, particularly in the Cu2-xSe system. Copper-deficient Cu2-xSe is an intrinsic p-type semiconductor, and its non-stoichiometry significantly influences its crystalline structure and electronic properties mdpi.comnih.govwikipedia.org. The actual stoichiometry of Cu2Se can be around Cu1.982Se, with the copper deficiency leading to the presence of holes as charge carriers northwestern.edu. Non-stoichiometry in Cu2±xSe nanocrystals affects their electronic properties and significantly alters their crystalline structure and cation exchange properties nih.gov. While the direct effect of copper deficiency on the structure of copper selenite (CuSeO3) is not explicitly detailed in the provided search results, by analogy with copper selenides, it is plausible that deviations from stoichiometry, such as copper deficiency, could introduce defects and influence the crystal structure and properties of copper selenite as well. Metal deficiency defects can occur when a metal shows variable valency, often due to missing cations aakash.ac.in.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (CuSeO3) | 15996522 |

| Copper oxide selenite (Cu2OSeO3) | 1336785 |

| Copper selenite (Cu2SeO4) | 6914519 |

| Cu5(SeO3)4Cl2 | - |

| Cu2(SeO3)F2 | - |

| Co2TeO3F2 | - |

| CoSeO3F2 | - |

| Sr2Co(SeO3)2Cl2 | - |

| Sr2Ni(SeO3)2Cl2 | - |

| Sr2Cu(SeO3)2Cl2 | - |

| Li6Co(SeO3)4 | - |

| Li6Ni(SeO3)4 | - |

| Cu2-xSe | - |

| CuSe | 14925 |

| CuSe2 | 14926 |

| Cu3Se2 | 16213230 |

| Cu7Se4 | - |

| Cu5Se4 | - |

| Cu3Se4 | - |

| Cu1.3Se | - |

| Cu1.8Se | - |

| Cu2Se | 20405-64-5 (CAS, CID 6914519 is for Cu2SeO4, need to be careful here) |

| α-Cu2Se | - |

| β-Cu1.3Se | - |

| Cu5O2(SeO3)2Cl2 | - |

| α-Cu5O2(SeO3)2Cl2 | - |

| parageorgbokiite | - |

| georgbokiite | - |

| KCdCu7O2(SeO3)2Cl9 | - |

| Na2Cu7O2(SeO3)4Cl4 | - |

| Na2Cu7(SeO3)4O2Br4 | - |

Interactive Data Tables

Based on the text, here are some potential data points that could be presented in interactive tables, although detailed numerical data for CuSeO3 specifically is limited:

Table 1: Crystallographic Data for Selected Copper Selenites and Selenite Halides (Based on available data in snippets, specific to the mentioned compounds)

| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) | Z | R1 value |

| Cu2OSeO3 | Cubic | P213 | a = 0.8924 | 8 | - |

| Cu2SeO4 | Cubic | P213 | - | - | 0.014(7) (Flack parameter) |

| Cu5(SeO3)4Cl2 | Monoclinic | P21/c | a=10.9104(8), b=8.3134(6), c=7.5490(6), β=90.715(6) | 2 | 0.0383 |

| Cu2(SeO3)F2 | Orthorhombic | Pnma | a=7.066(4), b=9.590(4), c=5.563(3) | - | - |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a compound. For copper(II) selenite (B80905), these methods are instrumental in identifying the fundamental vibrational modes of the selenite anion (SeO₃²⁻) and the influence of the copper(II) cation on its structure.

While a dedicated, comprehensive vibrational analysis of pure copper(II) selenite is not extensively documented, the characteristic frequencies of the selenite group are well-established from studies of other selenite-containing compounds. researchgate.netcore.ac.ukresearchgate.net The selenite ion, belonging to the C₃ᵥ point group, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are active in both Raman and infrared spectroscopy.

In the context of copper(II) selenite, the selenite (SeO₃²⁻) group is the primary focus. The approximate wavenumber ranges for the vibrational modes of the selenite ion, based on data from various metal selenites, are presented in the table below. rsc.orgqut.edu.au It is important to note that the exact positions of these bands for CuSeO₃ can be influenced by factors such as the crystal structure, hydration state, and the coordination of the selenite ion to the copper(II) center. For comparison, the vibrational modes for the selenate (B1209512) (SeO₄²⁻) ion are also included, as selenate can sometimes be present as an impurity in selenite samples.

Table 1: Typical Vibrational Modes for Selenite and Selenate Anions

| Vibrational Mode | Selenite (SeO₃²⁻) Wavenumber (cm⁻¹) | Selenate (SeO₄²⁻) Wavenumber (cm⁻¹) |

|---|---|---|

| Symmetric Stretch (ν₁) | 810 - 855 | ~873 |

| Symmetric Bend (ν₂) | 430 - 500 | ~335 |

| Asymmetric Stretch (ν₃) | 680 - 775 | ~880-900 |

| Asymmetric Bend (ν₄) | 370 - 430 | ~432 |

Data compiled from studies on various metal selenite and selenate compounds. The exact values for copper(II) selenite may vary.

In the Raman spectrum of the related uranyl selenite mineral marthozite, which contains copper, the symmetric stretching mode of the (SeO₃)²⁻ units is observed around 797 cm⁻¹, while the antisymmetric stretching vibration (ν₃) is found at approximately 739 cm⁻¹. qut.edu.au The bending modes, ν₄ and ν₂, are seen at 424 cm⁻¹ and 473 cm⁻¹, respectively. qut.edu.au It is anticipated that the vibrational bands for copper(II) selenite would fall within similar regions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. Given that copper(II) has a d⁹ electronic configuration with one unpaired electron, EPR spectroscopy is an invaluable tool for elucidating the electronic structure and coordination environment of the Cu²⁺ ion in copper(II) selenite. libretexts.org

The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A). The values of these parameters provide direct insight into the geometry of the copper center. ethz.chresearchgate.net For Cu(II) compounds, two primary types of axial spectra are typically observed, which can distinguish between different ground electronic states and coordination geometries. researchgate.net

Elongated Octahedral or Square Planar Geometry: In this common scenario for Cu(II), the ground state is dₓ²-y². The resulting EPR spectrum is axial with g∥ > g⊥ > 2.0023.

Compressed Octahedral or Trigonal Bipyramidal Geometry: In this case, the ground state is dz². The EPR spectrum is also axial, but with g⊥ > g∥ ≈ 2.0023.

For copper(II) selenite, an elongated octahedral coordination geometry is expected, similar to many other Cu(II) salts. This would be formed by the coordination of the copper ion to oxygen atoms from the selenite groups and potentially water molecules in the hydrated form (CuSeO₃·2H₂O). wikipedia.org Therefore, an EPR spectrum with g∥ > g⊥ is anticipated. The specific values of g∥ and g⊥, along with the hyperfine coupling constant A∥, would be sensitive to the precise nature of the Cu-O bonds within the crystal lattice. The study of Cu(II) complexes with various ligands has shown that the g-tensor values are influenced by the nature of the coordinating atoms and the bond lengths. mdpi.com

Table 2: Expected EPR Spectral Characteristics for Copper(II) Selenite

| Parameter | Expected Value/Relationship | Inferred Structural Information |

|---|---|---|

| g-tensor | g∥ > g⊥ > 2.0023 | Elongated octahedral or square planar coordination geometry; dₓ²-y² ground electronic state. |

| A-tensor (Hyperfine Coupling) | A∥ > A⊥ | Provides information on the covalency of the Cu-ligand bonds. The magnitude of A∥ is typically in the range of 150-200 x 10⁻⁴ cm⁻¹ for Cu(II) in an oxygen donor environment. |

These are generalized expected values based on typical Cu(II) complexes and may vary for the specific structure of copper(II) selenite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is more commonly associated with the study of diamagnetic compounds, certain nuclei with a nuclear spin, such as Selenium-77 (⁷⁷Se), can be investigated in both solution and the solid state. ⁷⁷Se is a spin-1/2 nucleus with a natural abundance of 7.63%, making it amenable to NMR studies. huji.ac.il

The key parameter in an NMR spectrum is the chemical shift (δ), which is highly sensitive to the electronic environment around the nucleus. For ⁷⁷Se, the chemical shift range is very wide, spanning over 3000 ppm, which allows for excellent resolution of different selenium environments. northwestern.edu In the case of copper(II) selenite, the paramagnetic nature of the Cu²⁺ ion would lead to significant broadening of the ⁷⁷Se NMR signals. However, despite this challenge, solid-state NMR could still provide valuable structural information.

For instance, if there were multiple crystallographically distinct selenite groups within the unit cell of copper(II) selenite, one would expect to observe multiple resonances in the solid-state ⁷⁷Se NMR spectrum. northwestern.edu The chemical shifts for inorganic selenites typically fall within a specific range. organicchemistrydata.orgorganicchemistrydata.org While specific data for copper(II) selenite is not available, studies on other selenium compounds can provide a general idea of the expected chemical shift region. mdpi.com

Table 3: ⁷⁷Se NMR Parameters and Their Significance

| NMR Parameter | Information Provided |

|---|---|

| Chemical Shift (δ) | Indicates the electronic environment and oxidation state of the selenium atom. Different crystallographic sites will have different chemical shifts. |

| Number of Resonances | Corresponds to the number of magnetically inequivalent selenium sites in the crystal lattice. |

| Linewidth | Can be influenced by structural disorder and, in this case, paramagnetic broadening from the Cu²⁺ ions. |

| Anisotropy | Provides information about the symmetry of the electronic environment around the selenium nucleus. |

Electron Microscopy Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Electron microscopy is crucial for visualizing the morphology and structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by rastering a focused electron beam across it and detecting secondary or backscattered electrons. nih.gov This technique is ideal for observing the surface topography, particle shape, and size distribution over larger areas.

Transmission Electron Microscopy (TEM), on the other hand, directs a high-energy electron beam through an ultrathin specimen. nih.gov The transmitted electrons form an image, providing much higher spatial resolution than SEM, capable of revealing internal structures, crystal lattice fringes, and defects. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide crystallographic information from nanoscale regions. researchgate.net

While detailed electron microscopy studies specifically on CuSeO₃ are limited in the provided sources, extensive research on the closely related copper selenide (B1212193) family of compounds (e.g., CuSe, Cu₂Se) illustrates the power of these techniques. researchgate.netresearchgate.netasianpubs.org These studies show that SEM and TEM are vital for characterizing the diverse morphologies that copper-selenium compounds can adopt, from simple nanoparticles to complex hierarchical structures.

Morphological Analysis of Crystalline Forms

The morphology of crystalline materials significantly influences their physical and chemical properties. SEM and TEM are the primary tools for analyzing the crystalline forms of copper-selenium compounds. Although specific morphological studies on copper(II) selenite crystals are not prevalent in the searched literature, analysis of various copper selenide compounds reveals a wide array of crystalline habits. These serve as illustrative examples of the structural diversity within this class of materials.

For instance, studies on copper selenide (CuSe) have identified irregular, flake-like nanostructures, including some with hexagonal shapes. asianpubs.org Other research on non-stoichiometric copper selenide (Cu₂₋ₓSe) has revealed large, single crystals with a high degree of crystallinity when synthesized under specific conditions. researchgate.net

Table 2: Observed Morphologies in Copper Selenide Compounds via Electron Microscopy

| Compound | Observed Morphology | Analytical Technique | Reference |

|---|---|---|---|

| CuSe | Irregular & hexagonal flake-like nanostructures | FESEM | asianpubs.org |

| Cu₂Se | "Nanoearthworm" structures | TEM | asianpubs.org |

| Cu₂₋ₓSe | Large (>500 nm) single crystals | TEM | researchgate.net |

Note: The compounds listed are copper selenides, not copper(II) selenite, and are presented to illustrate the application of the analytical technique.

Nanostructure Characterization

At the nanoscale, the properties of materials can differ dramatically from their bulk counterparts. The characterization of nanostructured copper-selenium compounds involves detailed measurement of their dimensions and shapes using high-resolution electron microscopy.

TEM and Field-Emission SEM (FESEM) analyses have been used to characterize various copper selenide nanostructures. For example, CuSe nanoflakes have been observed with sizes ranging from 200 to 600 nm and thicknesses of 30-50 nm. asianpubs.org In the same study, Cu₂Se was synthesized in the form of "nanoearthworms" with diameters of 5-8 nm and lengths of 30-40 nm. asianpubs.org Other research has focused on the synthesis of Cu₂₋ₓSe nanoparticles, with particle sizes determined to be approximately 6 nm through XRD analysis and confirmed with TEM. researchgate.net These detailed characterizations are essential for understanding the structure-property relationships in these nanomaterials.

Table 3: Nanostructure Dimensions of Copper Selenide Compounds

| Compound | Nanostructure Type | Dimensions | Analytical Technique | Reference |

|---|---|---|---|---|

| CuSe | Nanoflakes | Size: 200-600 nm, Thickness: 30-50 nm | FESEM | asianpubs.org |

| Cu₂Se | Nanoearthworms | Diameter: 5-8 nm, Length: 30-40 nm | TEM | asianpubs.org |

Note: The compounds listed are copper selenides, not copper(II) selenite, and are presented to illustrate the application of the analytical technique.

X-ray Powder Diffraction (XRD) for Phase Identification and Purity Assessment

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique that is fundamental for the identification of crystalline phases and the assessment of sample purity. malvernpanalytical.comresearchpublish.com Each crystalline solid has a unique atomic arrangement, which produces a characteristic diffraction pattern when irradiated with X-rays. myscope.training This pattern serves as a "fingerprint" for the material, allowing for its identification by comparison with reference patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). malvernpanalytical.comresearchpublish.com

For copper(II) selenite (CuSeO₃), XRD analysis confirms its crystal structure. According to the Materials Project database, CuSeO₃ crystallizes in the orthorhombic crystal system with the space group Pnma (No. 62). materialsproject.org The diffraction pattern would exhibit peaks corresponding to the specific interplanar spacings (d-values) of this structure.

In contrast, related copper selenide compounds exhibit different crystal structures. For example, various studies have identified hexagonal CuSe and cubic Cu₂₋ₓSe (Berzelianite). asianpubs.orgresearchgate.netresearchgate.net The precise positions (2θ angles) and relative intensities of the diffraction peaks allow for unambiguous differentiation between these phases. XRD is also used to assess purity, as the presence of additional peaks would indicate crystalline impurities. malvernpanalytical.com

Table 4: Crystallographic Data for Copper(II) Selenite and Related Compounds

| Compound | Formula | Crystal System | Space Group | JCPDS/Database Ref. | Reference(s) |

|---|---|---|---|---|---|

| Copper(II) Selenite | CuSeO₃ | Orthorhombic | Pnma (62) | mp-22414 | materialsproject.org |

| Klockmannite | CuSe | Hexagonal | P6₃/mmc | 86-1240 | asianpubs.org |

| Berzelianite | Cu₂Se | Face-Centered Cubic | Fm-3m | 88-2043 | asianpubs.org |

Potentiometric Studies of Complex Formation in Solution

Potentiometric titration is a versatile analytical method used to study the formation and stability of metal-ligand complexes in solution. tau.ac.ilresearchgate.net The technique involves measuring the potential of an electrochemical cell as a titrant is added to a sample solution. By using an ion-selective electrode (ISE) that is sensitive to the concentration of the metal ion (e.g., a Cu²⁺ ISE) or a pH electrode, one can monitor the change in the concentration of free ions as complexation occurs. tau.ac.iljetir.org

The data from a potentiometric titration can be used to calculate the stability constants (also known as formation constants, K) of the resulting complexes. issr.edu.khchemguide.co.uk A stability constant is the equilibrium constant for the formation of a complex from its constituent ions in solution. libretexts.org A large stability constant indicates a high tendency for the complex to form and thus a high degree of stability. issr.edu.khchemguide.co.uk

For the copper(II)-selenite system, potentiometric studies would involve titrating a solution of a copper(II) salt with a solution of a soluble selenite, or vice-versa, while monitoring the potential. The resulting titration curve (a plot of potential vs. volume of titrant) would show changes at the equivalence points, allowing for the determination of the stoichiometry of the complexes formed (e.g., [Cu(SeO₃)], [Cu(SeO₃)₂]²⁻) and their respective stability constants. While specific stability constants for copper(II) selenite complexes are not detailed in the provided search results, the general principles are well-established for numerous other copper(II) complexes. issr.edu.khchemguide.co.ukresearchgate.net

Table 5: Names of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Copper(II) Selenite | CuSeO₃ |

| Copper(II) Acetate | Cu(CH₃COO)₂ |

| Copper Selenide | CuSe |

| Copper Selenide (Berzelianite) | Cu₂Se / Cu₂₋ₓSe |

| Copper Selenite Chloride | Cu₅(SeO₃)₄Cl₂ |

| Copper(II) Oxide | CuO |

| Selenous Acid | H₂SeO₃ |

| Silver Nitrate | AgNO₃ |

Magnetic Ordering Phenomena and Quantum Properties

Antiferromagnetic Interactions in Copper(2+) Selenite (B80905) Compounds

In many copper(II) selenite compounds, the dominant magnetic coupling between adjacent Cu²⁺ ions is antiferromagnetic. acs.orgnih.govmdpi.com This means that the electron spins on neighboring copper ions prefer to align in opposite (antiparallel) directions. This tendency arises from the superexchange mechanism, which is mediated by the non-magnetic oxygen or chlorine atoms that bridge the Cu²⁺ ions. mdpi.comresearchgate.net The specific geometry of the Cu-O-Cu or Cu-Cl-Cu bonds, including bond angles and distances, dictates the strength and nature of these interactions. mdpi.com

The presence of predominantly antiferromagnetic interactions is often confirmed by magnetic susceptibility measurements, which typically show a negative Curie-Weiss temperature. mdpi.com For instance, the copper selenite chloride Cu₅(SeO₃)₄Cl₂ exhibits a Curie-Weiss temperature of -151 K, clearly indicating strong antiferromagnetic coupling between the Cu²⁺ ions. mdpi.com The complexity of the crystal structures, which often feature multiple distinct copper sites and distorted coordination polyhedra, leads to a rich variety of magnetic behaviors stemming from these fundamental antiferromagnetic interactions. mdpi.comnih.gov

As a material with dominant antiferromagnetic interactions is cooled, it can undergo a phase transition to a long-range ordered antiferromagnetic state. This transition occurs at a specific critical temperature known as the Néel temperature (Tₙ). acs.orgnih.gov Below Tₙ, the individual magnetic moments of the Cu²⁺ ions spontaneously align in a regular, antiparallel pattern throughout the crystal lattice. acs.org

Different copper selenite compounds exhibit long-range antiferromagnetic ordering at distinct Néel temperatures, reflecting the diversity in their crystal structures and the strength of the magnetic exchange interactions. For example, the monoclinic form of CuSeO₃ orders antiferromagnetically at approximately 8 K, while the more complex triclinic copper oxy-selenite Cu₄O(SeO₃)₃ shows a much higher Néel temperature of around 63 K. rug.nl The copper selenite chloride Cu₅(SeO₃)₄Cl₂ enters a Néel ordered state below a critical temperature (Tc) of about 45 K. acs.orgnih.gov

| Compound | Crystal System | Néel Temperature (K) |

|---|---|---|

| Cu₄O(SeO₃)₃ | Triclinic | ~63 |

| Cu₅(SeO₃)₄Cl₂ | Monoclinic | ~45 |

| CuSeO₃ | Monoclinic | ~8 |

Ferromagnetic Canting and Dzyaloshinskii-Moriya Interaction

While the primary interaction in many copper selenites is antiferromagnetic, some compounds exhibit a small net magnetic moment, a phenomenon known as "canted" antiferromagnetism or weak ferromagnetism. acs.orgnih.gov This occurs when the antiparallel spins are slightly tilted or "canted" with respect to each other, resulting in a small, non-zero component of magnetization. rug.nl

This spin canting is often caused by the Dzyaloshinskii-Moriya interaction (DMI), an antisymmetric exchange interaction that is present in crystal structures lacking a center of inversion (non-centrosymmetric). rug.nlarxiv.org The DMI favors a perpendicular alignment of adjacent spins, competing with the stronger symmetric exchange interaction that favors collinear (antiferromagnetic or ferromagnetic) alignment. arxiv.org In Cu₂OSeO₃, the DMI is particularly strong and is the key ingredient that gives rise to its complex helical and skyrmion spin textures. arxiv.orgwikipedia.org Similarly, in Cu₅(SeO₃)₄Cl₂, the observed small ferromagnetic moment below the ordering temperature is attributed to the DMI. acs.orgnih.gov

The existence and nature of the Dzyaloshinskii-Moriya interaction are dictated by the symmetry of the crystal lattice, specifically the pathways along which magnetic ions interact. acs.orgnih.gov In copper selenite compounds, these pathways are typically super-exchange interactions through oxygen or halogen anions (e.g., Cu-O-Cu). The DMI is only allowed to exist if the symmetry of this exchange path is sufficiently low. acs.orgnih.govaps.org

For instance, in the monoclinic structure of Cu₅(SeO₃)₄Cl₂, the distorted coordination environments of the copper and the low-symmetry connections between them permit the antisymmetric DMI, leading to the observed spin canting. acs.orgnih.gov In the cubic, non-centrosymmetric structure of Cu₂OSeO₃, density functional theory calculations have shown that the DMI arises from a complex interplay between the different copper ion sites (Cu-I and Cu-II), mediated by spin-orbit coupling and the hopping of electrons through the oxygen ligands. arxiv.org The specific arrangement of the selenite (SeO₃) groups and their lone electron pairs can also influence the geometry and symmetry of these exchange pathways, further contributing to the complex magnetic behavior.

Temperature and Applied Field Dependence of Magnetic Moment

The magnetic ordering in Cu₂OSeO₃ is primarily ferrimagnetic, with a Curie temperature (T_c) of approximately 58.2 K. aps.org Below this temperature, the compound exhibits a net magnetic moment. The magnetic structure consists of two distinct copper (Cu²⁺) sites with opposing spin orientations. Three-quarters of the Cu²⁺ ions have their spins aligned in one direction, while the remaining one-quarter are aligned antiparallel, resulting in a "3-up, 1-down" ferrimagnetic arrangement. aps.org

The magnetic moment of Cu₂OSeO₃ displays a strong dependence on both temperature and the applied magnetic field, leading to a complex magnetic phase diagram with distinct phases:

Helical Phase: In the absence of or at very low applied magnetic fields, the spins order in a long-period helical structure below the Curie temperature. researchgate.net

Conical Phase: As the applied magnetic field is increased, the helical spin structure transforms into a conical phase. In this phase, the spins maintain their helical arrangement but with a net magnetization component along the direction of the applied field. aps.org

Skyrmion Lattice Phase: In a specific and narrow region of the temperature-field phase diagram, typically just below the Curie temperature, a lattice of magnetic skyrmions is stabilized. researchgate.networdpress.com This phase is of particular interest due to the potential for novel spintronic applications.

Field-Polarized (Ferrimagnetic) Phase: At higher applied magnetic fields, the spin structure becomes fully aligned with the field, resulting in a saturated ferrimagnetic state. aip.orgaip.org

The transitions between these magnetic phases can be observed through measurements of magnetization as a function of temperature and applied field. For instance, at a constant temperature of 5 K, a metamagnetic transition is observed at a low field of around 400 Oe, and the magnetization saturates to approximately 0.53 µ_B per Cu²⁺ ion at about 1 kOe. aps.org The temperature dependence of the magnetization at various applied fields reveals the critical temperatures for the different phase transitions. nih.gov For example, at an applied field of 250 Oe, the ferromagnetic transition temperature is observed to change with applied pressure. pnas.org

The intricate relationship between temperature, applied magnetic field, and the resulting magnetic moment is summarized in the magnetic phase diagram of Cu₂OSeO₃. The precise boundaries between the helical, conical, skyrmion, and field-polarized phases are determined by the subtle balance of ferromagnetic exchange, Dzyaloshinskii-Moriya interaction, and Zeeman energy. researchgate.netaps.org

| Magnetic Phase | Typical Temperature Range (at low field) | Typical Applied Field Range (near T_c) | Key Characteristics |

|---|---|---|---|

| Helical | T < 58 K | ~0 mT | Long-period, non-collinear spin spiral. researchgate.net |

| Conical | T < 58 K | Low to intermediate fields | Helical spin order with a net magnetization along the field. aps.org |

| Skyrmion Lattice | ~56-58 K | ~15-40 mT | Topologically protected, vortex-like spin textures in a lattice. researchgate.networdpress.com |

| Field-Polarized (Ferrimagnetic) | T < 58 K | High fields (> ~60 mT) | Spins aligned with the applied magnetic field. aip.orgaip.org |

Magnetic Damping Constants and Relevance for High-Frequency Electronic Applications

The study of magnetization dynamics, particularly the magnetic damping, is crucial for assessing the potential of a material for high-frequency electronic applications. Magnetic damping refers to the process by which the energy of excited magnetic states, or magnons, is dissipated. A low damping constant is highly desirable for applications in spintronics and microwave devices as it allows for the efficient manipulation and transport of spin information.

Cu₂OSeO₃ is notable for its relatively low magnetic damping. The Gilbert damping constant (α), a phenomenological parameter that quantifies this damping, is on the order of 10⁻⁴ at low temperatures. mpg.de This low value indicates that spin excitations in this material have a long lifetime.

The low magnetic damping in Cu₂OSeO₃ is significant for several reasons in the context of high-frequency applications:

Efficient Skyrmion Manipulation: The stability and manipulation of skyrmions are central to their potential use in data storage and logic devices. Low damping means that less energy is required to move or otherwise control the skyrmions, which is a critical factor for developing energy-efficient technologies.

Magnon Spintronics: The long lifetime of magnons in low-damping materials makes them suitable for carrying spin currents over long distances. This opens up possibilities for using Cu₂OSeO₃ in magnon-based spintronic devices, where information is transmitted by spin waves rather than charge currents, potentially leading to lower power consumption.

Microwave Devices: The resonant behavior of the magnetic moments in Cu₂OSeO₃ can be exploited in microwave components such as filters and resonators. cern.ch The low damping leads to sharp resonance peaks, which is a key requirement for high-quality microwave devices. The spin excitations in Cu₂OSeO₃ have been explored using broadband gigahertz spectroscopy, revealing different resonance modes corresponding to the various magnetic phases. cern.ch

The combination of its insulating nature, which prevents electrical shorting in devices, and its low magnetic damping makes Cu₂OSeO₃ a promising material for the development of novel high-frequency electronic and spintronic applications.

| Compound | Reported Damping Constant (α) | Temperature | Significance |

|---|---|---|---|

| Cu₂OSeO₃ | ~10⁻⁴ | Low temperatures | Indicates long-lived spin excitations, beneficial for spintronic and high-frequency applications. mpg.de |

Environmental Biogeochemistry and Remediation Strategies

Speciation and Mobility of Selenium in Environmental Systems

The mobility, bioavailability, and toxicity of selenium in the environment are fundamentally controlled by its chemical speciation. usda.gov Selenium can exist in four main oxidation states: selenate (B1209512) (+VI), selenite (B80905) (+IV), elemental selenium (0), and selenide (B1212193) (-II). usda.gov In oxic surface waters, the more soluble and mobile oxyanions, selenate and selenite, are the predominant forms. namc.org The distribution and stability of these species are heavily influenced by the physicochemical conditions of the environment.

Redox potential (Eh) and pH are primary drivers of selenium speciation and solubility in soils and aquatic systems. researchgate.netresearchgate.net Selenite (SeO₃²⁻) is generally the dominant soluble selenium species under moderately reduced conditions. researchgate.net As conditions become more oxidizing (Eh above 200 mV), selenite can be oxidized to the more mobile selenate (SeO₄²⁻), leading to maximum selenium solubility. researchgate.net Conversely, under strongly reducing conditions (-200 mV), selenite is reduced to insoluble elemental selenium (Se⁰) and/or metal selenides, which significantly decreases its solubility and mobility. researchgate.netresearchgate.net

The pH of the surrounding medium also exerts a major influence. More alkaline conditions (e.g., pH 7.5) can lead to significantly higher concentrations of dissolved selenium compared to more acidic environments. researchgate.netresearchgate.net For instance, at a high redox potential of 500 mV, increasing the pH from 5 to 7.5 can increase dissolved selenium concentrations by up to six times. researchgate.net In acidic soils, selenite is the less soluble and less mobile form compared to selenate, which is more prevalent in alkaline, calcareous soils. researchgate.net

Table 1: Influence of Redox Potential and pH on Selenium Speciation and Solubility

The mobility of selenite in the environment is significantly attenuated by adsorption reactions on the surfaces of soil minerals. usda.gov Geochemical substrates like iron oxides (e.g., goethite, hematite), aluminum oxides, and clay minerals are key players in sequestering selenite from solution. usda.govresearchgate.net

Spectroscopic studies have shown that selenite strongly adsorbs to iron oxides by forming inner-sphere surface complexes. usda.govresearchgate.net This type of bonding is strong and specific, involving the direct coordination of the selenite ion to the mineral surface. This is in contrast to selenate, which tends to form weaker outer-sphere complexes, making it less strongly adsorbed and more mobile. researchgate.netudel.edu The sorption of selenite onto amorphous iron oxide and goethite is rapid, reaching equilibrium in less than 25 minutes, and is largely unaffected by changes in ionic strength, which is characteristic of inner-sphere complexation. researchgate.net

The pH is a critical factor controlling the extent of selenite adsorption. Selenite adsorption on iron and aluminum oxides is highest at low pH and decreases as the pH increases. usda.gov For instance, the sorption of selenite on magnetite is around 20% at pH 6 but drops to about 10% at pH 8. nih.gov This pH-dependent behavior is related to the surface charge of the mineral substrates.

Table 2: Comparison of Selenite and Selenate Sorption on Iron Oxides

Microbial Biotransformation of Selenite

Microorganisms play a crucial role in the biogeochemical cycling of selenium through various transformation processes, including reduction, oxidation, and methylation. asm.orgnih.gov The microbial reduction of soluble and toxic selenite to insoluble and less toxic elemental selenium (Se⁰) is a key process for bioremediation. asm.orgasm.org This biotransformation can occur under both aerobic and anaerobic conditions by a wide range of bacteria. nih.gov

In environments contaminated with multiple pollutants, the presence of metal ions can influence microbial activity. Studies have shown that certain metals can enhance the microbial reduction of selenite. For example, the bacterium Bacillus licheniformis has demonstrated efficient selenite reduction in the presence of copper. juniperpublishers.com Similarly, Exiguobacterium sp. shows maximum selenite reduction under stress from both chromium and copper. juniperpublishers.com This suggests a synergistic relationship where the microbial processes for detoxifying both the metal and the metalloid are linked, offering a potential strategy for the simultaneous bioremediation of co-contaminated sites. juniperpublishers.comresearchgate.net

A significant outcome of microbial activity in environments containing both copper and selenium is the formation of metal selenide nanoparticles. The bioreduction of selenite (SeO₃²⁻) to elemental selenium (Se⁰) is a critical first step. nih.govnih.gov This process is carried out by various bacteria, such as Bacillus paramycoides, which can tolerate high concentrations of selenite and reduce it to form spherical, amorphous selenium nanoparticles (SeNPs). nih.govnih.govresearchgate.net These biogenic nanoparticles are often coated with exopolysaccharides and other organic molecules, which stabilize them. nih.govmdpi.com

In the presence of copper ions, these microbial processes can lead to the formation of copper selenide (Cu₂Se, Cu₃Se₂, CuSe) nanoparticles. mdpi.com While much of the research focuses on the chemical synthesis of these particles, the underlying principles are relevant to biological systems. mdpi.com The microbial oxidation of copper selenide has also been observed, indicating that microorganisms are involved in both the formation and transformation of these mineral phases in the environment. asm.org

Table 3: Microbial Species Involved in Selenite Reduction and Nanoparticle Formation

The mechanism of microbial selenite reduction often involves sophisticated electron transfer systems. In some bacteria, this process occurs at the cell surface, preventing the accumulation of toxic intermediates within the cytoplasm. The facultative anaerobe Shewanella oneidensis MR-1, for example, reduces selenite to extracellular deposits of elemental selenium. nih.gov This process is believed to be linked to the electron transfer capacity of c-type cytochromes located on the outer membrane, which shuttle electrons from the cell's respiratory chain to the terminal electron acceptor (selenite) outside the cell. nih.gov

This extracellular reduction is a key feature that distinguishes it from the reduction of other oxyanions like tellurite, which are reduced intracellularly in the same organism. nih.gov The reliance on extracellular electron transfer is a common theme in the microbial reduction of various metals and metalloids and is a critical component of dissimilatory reduction processes where the contaminant is used as a terminal electron acceptor for respiration. researchgate.netresearchgate.net This mechanism is fundamental to the bioremediation potential of these microorganisms, as it facilitates the precipitation of insoluble elemental selenium in the extracellular environment, effectively immobilizing the contaminant. nih.gov

Interactions with Natural Organic Matter and Humic Substances

Humic substances and their analogues can significantly alter the environmental fate of contaminants like copper and selenite. These interactions can influence their mobility, toxicity, and the pathways of their biotransformation.

Anthraquinone-2,6-disulfonate (AQDS), a model compound for the quinone moieties in humic substances, plays a critical role in the synergistic biodetoxification of copper (Cu²⁺) and selenite (SeO₃²⁻). researchgate.netnih.gov Studies involving the bacterium Shewanella oneidensis MR-1 have shown that in the absence of AQDS, the detoxification of Cu²⁺ and selenite occurs in the periplasm, leading to the formation of copper selenide (Cu₂₋ₓSe) nanoparticles. nih.govacs.org

The introduction of AQDS fundamentally shifts this process from the periplasm to the extracellular environment. nih.govacs.org This transition is attributed to AQDS coordinating with outer-membrane proteins, which slightly raises the redox potential of the heme center and accelerates the efflux of electrons from the cells. nih.gov This enhanced electron transfer mechanism results in a dramatic increase in the rate of detoxification. Specifically, the presence of AQDS leads to a 14.7-fold faster biodetoxification of Cu²⁺ through mediated electron transfer and an 11.4-fold faster detoxification of selenite via direct electron transfer. nih.govacs.org This highlights an unexpected role for AQDS, extending beyond simple electron shuttling to actively altering the cellular location and efficiency of metal and metalloid detoxification. nih.gov

Table 1: Effect of AQDS on Detoxification Rates

| Contaminant | Detoxification Pathway | Fold Increase in Rate with AQDS |

|---|---|---|

| Copper (Cu²⁺) | Mediated Electron Transfer | 14.7 |

| Selenite (SeO₃²⁻) | Direct Electron Transfer | 11.4 |

Data sourced from studies on Shewanella oneidensis MR-1. nih.govacs.org

Selenate Immobilization through Copper(I) Oxide Particle Interactions

The interaction between selenium oxyanions and mineral surfaces is a key process governing selenium's mobility in the environment. Copper(I) oxide (Cu₂O), also known as cuprite (B1143424), has been identified as a reactive surface for the immobilization of selenate. nih.govresearchgate.net

The immobilization of selenate on cuprite particles can occur through two distinct mechanisms, which are highly dependent on the pH of the system. nih.govresearchgate.net In neutral to alkaline conditions where cuprite is chemically stable, selenate immobilization is primarily due to adsorption onto the particle surface as an outer-sphere complex. nih.gov

However, in an acidic medium, a more complex, redox-driven process takes place. The acidic conditions promote the dissolution of cuprite, releasing transient monovalent copper (Cu⁺) species into the solution. nih.govresearchgate.net These Cu⁺ ions then participate in a redox reaction with the selenate (SeO₄²⁻) ions present in the water. This reaction leads to the oxidation of copper from Cu(I) to Cu(II) and the reduction of selenium from Se(VI) in selenate to Se(IV) in selenite, resulting in the precipitation of the sparingly soluble compound copper(II) selenite (CuSeO₃). nih.govresearchgate.net This redox-induced precipitation provides an effective pathway for sequestering highly mobile selenate from aqueous environments. nih.gov

Table 3: Mechanisms of Selenate Immobilization on Cuprite (Cu₂O)

| pH Condition | Primary Mechanism | Resulting Selenium Species |

|---|---|---|

| Acidic | Redox-induced precipitation | Solid Copper(II) Selenite (CuSeO₃) nih.govresearchgate.net |

| Neutral/Alkaline | Outer-sphere surface adsorption | Adsorbed Selenate (SeO₄²⁻) nih.gov |

Advanced Materials Science Applications

Optoelectronic Devices and Photovoltaics

Copper selenite (B80905) compounds are recognized as p-type semiconductors, a class of materials widely used in the fabrication of heterojunctions for solar cell devices. Their utility in this domain stems from their favorable optical and electrical properties, including a desirable band gap and high absorption coefficient.

Thin films of copper selenite are critical components in photovoltaic devices, where they function as the solar cell absorber layer. This layer is responsible for capturing photons from sunlight. Various methods have been employed for the synthesis and fabrication of these thin films.

One common technique is the sol-gel method , which has been used to create silica (B1680970) glasses embedded with copper selenide (B1212193) nanoparticles. researchgate.net Another approach involves the successive ionic layer adsorption and reaction (SILAR) method, which has been used to deposit indium-incorporated copper selenide thin films onto glass substrates. epfl.ch Other reported synthesis methods for producing copper selenide nanostructures suitable for thin-film applications include chemical bath deposition, hydrothermal and solvothermal techniques, and spray pyrolysis deposition followed by a post-treatment in selenium vapor. nih.govscience.govcore.ac.ukcambridge.org The choice of fabrication method can influence the morphology, particle size, and ultimately the performance of the resulting solar cell. For instance, selenized CuSbS2 films prepared via spray deposition have shown a compact structure, which is advantageous for device performance. science.govcore.ac.uk

The performance of a solar cell is intrinsically linked to the semiconductor properties of its absorber layer, particularly its energy band gap. The band gap determines the portion of the solar spectrum that a material can absorb to generate charge carriers. Copper selenite (CuSe) and related phases like Cu₂Se have reported direct band gap energies ranging from approximately 1.0 eV to 2.40 eV. nih.govwikipedia.org

This range is considered highly desirable for photovoltaic applications. For single-junction solar cells, the theoretical maximum efficiency (the Shockley-Queisser limit) is achieved with a band gap of around 1.34 eV. spbu.ru The band gap of copper selenite materials falls within this optimal range, making them efficient absorbers of solar radiation. epfl.chnih.gov For example, nanoparticles of CuSe synthesized via an emulsion technique showed band gap energies between 1.87 and 2.40 eV. wikipedia.org Another study reported a band gap of 1.75 eV for Cu₂Se thin films. nih.gov The ability to tune this band gap, for instance by incorporating other elements like indium, allows for the optimization of the material for specific photovoltaic applications, including tandem solar cells. epfl.chresearchgate.net

Table 1: Reported Band Gap Values for Copper Selenite and Related Materials

| Material Phase | Reported Band Gap (eV) | Synthesis Method / Context | Citation(s) |

|---|---|---|---|

| CuSe Nanoparticles | 1.87 - 2.40 | Emulsion Technique | wikipedia.org |

| Cu₂Se | 1.2 - 2.3 | General for bulk material | nih.gov |

| Cu₂₋ₓSe | 1.4 - 2.2 | General | epfl.ch |

| Cu₂Se Thin Film | 1.75 | Chemical Bath Deposition | nih.gov |

Functional Ceramics and Glassy Systems

Beyond photovoltaics, copper selenite is explored as a component in functional ceramics and glassy systems, where its incorporation can impart specific dielectric and mechanical properties.

Research on Li₂SO₄-MgO-P₂O₅ glasses has shown that the presence of Cu²⁺ ions, which act as modifiers, can induce structural imperfections by breaking P-O-S bonds. science.gov This modification of the glass network directly impacts its dielectric properties. Studies on selenite glass-nanocomposites have also been conducted to analyze their mechanical and dielectric behavior. The dielectric constant is a key parameter for materials used in capacitors and other electronic components, and the ability to tune this property by incorporating copper selenite into a glass matrix opens possibilities for creating novel functional ceramic materials.

Noncentrosymmetric Materials for Nonlinear Optics

Materials that crystallize in a noncentrosymmetric structure (lacking a center of inversion) are essential for second-order nonlinear optical (NLO) applications, such as frequency doubling, also known as second-harmonic generation (SHG). The selenite anion (SeO₃²⁻) itself lacks a center of symmetry, which promotes the formation of noncentrosymmetric crystal structures. core.ac.ukresearchgate.net

Second-harmonic generation is a process where two photons with the same frequency interact with a nonlinear material and are converted into a single new photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical measure of an NLO material's performance.

Certain copper selenite-based compounds have been shown to crystallize in noncentrosymmetric space groups, making them candidates for SHG applications. For example, the compound Strontium Copper Selenite Chloride (SrCu₂(SeO₃)₂Cl₂) was synthesized and found to crystallize in the noncentrosymmetric space group P2₁. Crucially, its noncentrosymmetric character was confirmed by the observation of a significant SHG signal, measured to be 1.2 times that of a reference α-quartz powder sample. This finding demonstrates that complex copper selenite halides can be designed to exhibit efficient SHG, paving the way for their use in nonlinear optical devices. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Copper(2+) selenite | CuSeO₃ |

| Copper Selenite | CuSeO₃ |

| Copper Selenide | CuSe, Cu₂Se, Cu₂₋ₓSe |

| Indium-incorporated copper selenide | CuInSe₂ |

| Copper Antimony Sulfide | CuSbS₂ |

| Selenized Copper Antimony Sulfide | CuSbS₂(Se) |

| Strontium Copper Selenite Chloride | SrCu₂(SeO₃)₂Cl₂ |

| Lithium Sulfate (B86663) | Li₂SO₄ |

| Magnesium Oxide | MgO |

| Phosphorus Pentoxide | P₂O₅ |

Precursor Chemistry for Novel Materials Synthesis

Copper(II) selenite (CuSeO3) serves as a valuable precursor material in the synthesis of more complex and functional copper-selenium compounds. Its utility stems from its defined stoichiometry and its ability to transform into other phases through processes like thermal decomposition or chemical reduction. The controlled conversion of copper(II) selenite allows for the fabrication of materials with specific crystalline structures and properties, which are sought after in various fields of materials science.

The transformation of copper(II) selenite and related selenite compounds into other advanced materials, such as copper oxyselenites and copper selenides, is a key area of materials synthesis. These pathways can be broadly categorized into solid-state thermal methods and solution-based chemical reactions.

Thermal Decomposition: Solid-state thermal decomposition is a common method to convert copper(II) selenite into other functional oxides. By carefully controlling the temperature and atmosphere, specific polymorphs and related compounds can be synthesized.

Synthesis of Copper Oxyselenites: The thermal decomposition of copper(II) selenite dihydrate (CuSeO3·2H2O) can be used to produce nanostructured copper(II) oxyselenite (Cu2OSeO3). researchgate.net Similarly, other complex copper-oxo-selenites like Cu4O(SeO3)3 can be obtained via the thermal decomposition of CuSeO3 in air at high temperatures. epj-conferences.org These oxyselenites are of significant interest due to their complex magnetic properties.

Solution-Based Pathways: Solution-based methods offer an alternative route to produce copper selenide nanoparticles, often using a soluble selenite salt like sodium selenite as the selenium source in conjunction with a copper salt.

Synthesis of Copper Selenide (CuSe): Copper selenide nanoparticles can be synthesized at room temperature using an emulsion system. researchgate.netstackexchange.com In this approach, a copper salt such as copper(II) chloride dihydrate is reacted with sodium selenite in the presence of a reducing agent like sodium borohydride. researchgate.netstackexchange.com This method demonstrates the conversion of a selenite (SeO3²⁻) source to a selenide (Se²⁻) material.

Synthesis of Various Copper Selenide Phases: The synthesis of binary copper selenides is complex, with multiple possible crystal structures and compositions ranging from Cu2Se to CuSe2. nih.gov Solution-phase syntheses using various precursors and conditions can yield specific phases like berzelianite (Cu2−xSe), umangite (Cu3Se2), and klockmannite (CuSe). nih.gov While many advanced methods use diorganyl diselenides, pathways involving selenite reduction highlight a fundamental chemical transformation. stackexchange.comnih.gov

The following table summarizes representative pathways for synthesizing advanced materials from selenite precursors.

| Precursor(s) | Resulting Material | Method | Key Conditions |

| CuSeO3·2H2O | Nanostructured Cu2OSeO3 | Thermal Decomposition | Heating in a controlled environment. researchgate.net |

| CuSeO3 | Cu4O(SeO3)3 | Thermal Decomposition | High temperatures in an air atmosphere. epj-conferences.org |

| Copper(II) chloride dihydrate + Sodium selenite | Copper Selenide (CuSe) Nanoparticles | Solution-based reduction | Room temperature, emulsion system with NaBH4 as a reducing agent. researchgate.netstackexchange.com |

Applications in Advanced Microelectronics and Spintronics

The unique magnetic and electronic properties of copper-selenium compounds have drawn attention for their potential use in advanced microelectronic and spintronic devices. science.govresearchgate.net Spintronics, in particular, aims to utilize the spin of the electron in addition to its charge, which could lead to devices with higher data processing speeds and lower power consumption. researchgate.netnih.gov Materials with exotic magnetic ordering are central to the development of next-generation spintronic technologies. universite-paris-saclay.fr

Magnetic skyrmions are topologically stable, vortex-like spin textures that are of immense interest for future data storage technologies due to their small size and the low currents needed to move them. universite-paris-saclay.frrug.nl The search for materials that can host skyrmions, especially electrically insulating ones, is a major research focus.

While the copper-selenium family of materials is at the forefront of this research, it is the related compound copper(II) oxyselenite (Cu2OSeO3), not copper(II) selenite (CuSeO3), that has been identified as the first insulating material to host magnetic skyrmions. rug.nlwikipedia.org The discovery of skyrmions in Cu2OSeO3 has spurred investigation into structurally related compounds, including CuSeO3, to explore and understand the conditions that give rise to such complex magnetic states. rug.nl

Research on pure copper(II) selenite (CuSeO3) has not shown evidence of a skyrmion phase. Instead, its magnetic properties are characterized differently. It is described as a spin S = 1/2 tetramer system, which exhibits antiferromagnetic ordering at low temperatures. nih.govresearchgate.net Below its Néel temperature (TN) of approximately 8–10 K, the magnetic moments align in an anti-parallel configuration. rug.nlresearchgate.net Studies involving high-frequency electron spin resonance and nuclear magnetic resonance point to the significance of anisotropic exchange interactions within the material. researchgate.net While not a skyrmion host, the complex antiferromagnetic behavior of CuSeO3 makes it a subject of fundamental research in magnetism, contributing to the broader understanding of spin interactions in condensed matter systems.

The following table summarizes the key magnetic properties of Copper(II) Selenite (CuSeO3).

| Magnetic Property | Description | Value / Observation |

| Magnetic Ordering | Antiferromagnetic (AFM) | The material orders antiferromagnetically at low temperatures. rug.nlnih.gov |

| Néel Temperature (TN) | The temperature below which AFM ordering occurs. | ~8–10 K. rug.nlresearchgate.net |

| Magnetic Structure | Linear spin tetramer system | Consists of strongly interacting Cu(1) dimers and weakly coupled Cu(2) spins. researchgate.net |

| High-Field Behavior | Magnetization plateaus | Exhibits anisotropic half-step magnetization plateaus at very high magnetic fields (~45 T). researchgate.net |

Q & A

Q. What are the established synthetic routes for Copper(2+) selenite, and how do reaction conditions influence crystal structure?

this compound (CuSeO₃) is typically synthesized via hydrothermal or solvothermal methods. For example, mixing stoichiometric amounts of Cu(NO₃)₂·3H₂O and Na₂SeO₃ in aqueous medium under controlled pH (3–5) yields CuSeO₃ microcrystals . Reaction temperature (80–150°C) and time (12–48 hours) significantly affect crystallinity and phase purity. Higher temperatures favor well-defined orthorhombic structures, while lower temperatures may result in mixed phases or amorphous products .